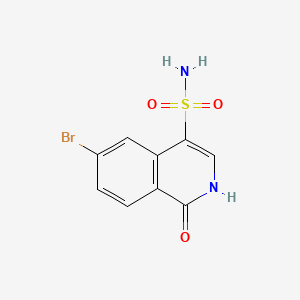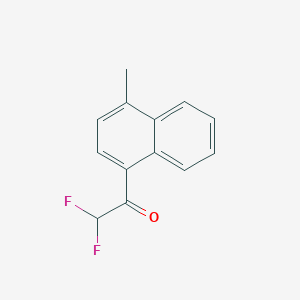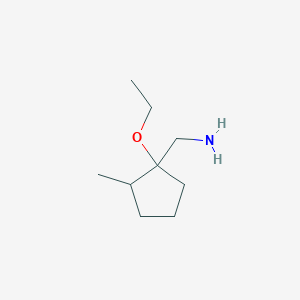![molecular formula C7H14ClN B13519160 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride is a compound that features a highly strained bicyclo[1.1.1]pentane (BCP) core. This unique structure has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential as a bioisostere for various functional groups, enhancing the pharmacokinetic properties of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride typically involves the manipulation of bicyclo[1.1.1]pentane derivatives. One common approach is the nucleophilic addition to [1.1.1]propellane, followed by functional group transformations to introduce the ethan-1-amine moiety . Key steps include:
Nucleophilic Addition: Reacting [1.1.1]propellane with nucleophiles under controlled conditions.
Functional Group Transformation: Converting intermediates to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride has diverse applications across various scientific fields:
Chemistry: Used as a building block for synthesizing complex molecules and studying strained ring systems.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in materials science for creating molecular rods and other advanced materials.
作用機序
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby altering their activity. The exact pathways depend on the specific application and target molecule .
類似化合物との比較
Bicyclo[1.1.1]pentane: The parent compound, used as a precursor in various synthetic routes.
Bicyclo[1.1.1]pentylamine: A closely related compound with similar applications in drug design.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another derivative used in synthetic chemistry.
Uniqueness: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride stands out due to its specific functional group arrangement, which provides unique reactivity and potential for bioisosteric replacement in medicinal chemistry .
特性
分子式 |
C7H14ClN |
|---|---|
分子量 |
147.64 g/mol |
IUPAC名 |
1-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-5(8)7-2-6(3-7)4-7;/h5-6H,2-4,8H2,1H3;1H |
InChIキー |
XMVIWSXPBAGSRA-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC(C1)C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
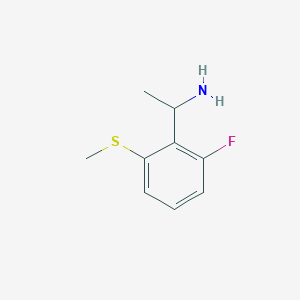
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
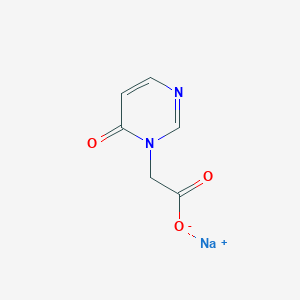
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
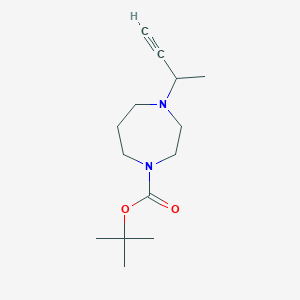
![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
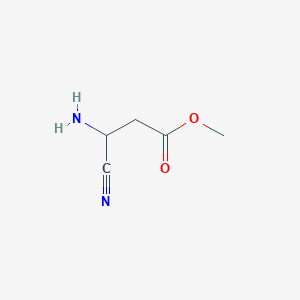
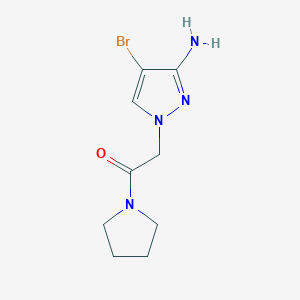
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
